![molecular formula C12H11NO4 B5684926 ethyl (4-oxo-4H-chromen-2-yl)carbamate](/img/structure/B5684926.png)
ethyl (4-oxo-4H-chromen-2-yl)carbamate
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Overview
Description
Ethyl (4-oxo-4H-chromen-2-yl)carbamate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that belongs to the coumarin family. It is a yellow crystalline powder that has a sweet odor and is commonly used in the food, cosmetic, and pharmaceutical industries. Ethyl (4-oxo-4H-chromen-2-yl)carbamate has been extensively researched due to its various applications, including its use as a fluorescent probe, anti-inflammatory agent, and anticoagulant.
Mechanism of Action
The mechanism of action of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response.
Biochemical and Physiological Effects
Ethyl (4-oxo-4H-chromen-2-yl)carbamate has been shown to have various biochemical and physiological effects. For example, the compound has been shown to possess anti-inflammatory, antioxidant, and anticoagulant properties. It has also been shown to exhibit cytotoxicity against various cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate in lab experiments include its low cost, ease of synthesis, and broad range of applications. However, the compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate. One potential area of focus is the development of new methods for the synthesis of the compound, which could lead to improved yields and reduced costs. Another area of interest is the exploration of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and thrombosis. Additionally, further research is needed to fully understand the mechanism of action of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate and its potential toxicity in vivo.
Synthesis Methods
The synthesis of ethyl (4-oxo-4H-chromen-2-yl)carbamate (4-oxo-4H-chromen-2-yl)carbamate involves the reaction between ethyl (4-oxo-4H-chromen-2-yl)carbamate 3-aminocrotonate and ethyl (4-oxo-4H-chromen-2-yl)carbamate acetoacetate in the presence of a catalyst such as piperidine or triethyl (4-oxo-4H-chromen-2-yl)carbamateamine. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the final product.
Scientific Research Applications
Ethyl (4-oxo-4H-chromen-2-yl)carbamate has been extensively studied for its various applications in scientific research. One of its most significant uses is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. The compound exhibits strong fluorescence emission when it binds to these metal ions, making it a valuable tool for detecting and quantifying metal ions in biological and environmental samples.
properties
IUPAC Name |
ethyl N-(4-oxochromen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)13-11-7-9(14)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBINQDQGMLLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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